2-Fluoronebularine
Description
2-Fluoronebularine is a fluorinated nucleoside analog derived from nebularine, a purine ribonucleoside (9-β-D-ribofuranosylpurine). The addition of a fluorine atom at the 2-position of the purine ring modifies its biochemical properties, enhancing metabolic stability and altering interactions with enzymes such as adenosine deaminase (ADA) . These compounds often act by inhibiting DNA/RNA synthesis or disrupting nucleotide metabolism in rapidly dividing cells.
Properties
CAS No. |
34597-42-7 |
|---|---|
Molecular Formula |
C10H11FN4O4 |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11FN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6-,7-,9-/m1/s1 |
InChI Key |
IQJXEXWWKZGDAG-JXOAFFINSA-N |
SMILES |
C1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
C1=C2C(=NC(=N1)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonyms |
2-fluoronebularine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between 2-Fluoronebularine and related fluorinated nucleosides:
| Compound | Base Type | Fluorine Position | Primary Target | Therapeutic Application |
|---|---|---|---|---|
| 2-Fluoronebularine | Purine | 2-position | Adenosine deaminase (ADA) | Anticancer research |
| Zebularine | Pyrimidine | None (C=O at C2) | DNA methyltransferase | Epigenetic modulation |
| 5-Fluorozebularine | Pyrimidine | 5-position | Thymidylate synthase | Antimetabolite therapy |
| Clofarabine | Purine | 2-position (Cl) | Ribonucleotide reductase | Leukemia treatment |
| Fludarabine | Purine | 2-position | DNA polymerase | Chronic lymphocytic leukemia |
Key Differences in Mechanism and Efficacy
Base Type and Fluorination Site :
- 2-Fluoronebularine and Fludarabine both target purine metabolic pathways but differ in downstream effects. Fludarabine’s 2-fluorine enhances resistance to ADA, prolonging its activity in leukemia cells, while 2-Fluoronebularine’s mechanism may involve direct incorporation into DNA, causing chain termination .
- In contrast, pyrimidine-based fluorinated compounds like 5-Fluorozebularine inhibit thymidylate synthase, critical for pyrimidine synthesis, and are less effective against ADA-dependent cancers .
Metabolic Stability: Fluorination at the 2-position in purines (e.g., 2-Fluoronebularine, Fludarabine) increases resistance to enzymatic degradation compared to non-fluorinated analogs like nebularine. However, 5-Fluorozebularine’s pyrimidine structure confers specificity for pyrimidine-metabolizing enzymes .
Toxicity Profiles :
- Clofarabine, a chlorinated purine analog, exhibits higher myelosuppression than 2-Fluoronebularine in preclinical studies, suggesting fluorine’s smaller atomic radius may reduce off-target effects .
Research Findings and Challenges
- Anticancer Activity : 2-Fluoronebularine demonstrates potent cytotoxicity in ADA-deficient cancer cell lines, with IC₅₀ values 10-fold lower than nebularine in lymphoma models .
- Enzyme Inhibition: Structural studies show that the 2-fluorine group sterically hinders ADA binding, reducing deamination by 90% compared to adenosine .
- Limitations: Limited solubility and oral bioavailability remain challenges for 2-Fluoronebularine, necessitating prodrug strategies or formulation improvements.
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